Validated Intermediate in Patent-Protected Antimycobacterial Lead Series: Synthetic Utility Confirmed in Peer-Reviewed Literature
5-Bromo-2-(pyrrolidin-1-yl)thiazole serves as the critical brominated intermediate for synthesizing highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with validated antibacterial and antimycobacterial activity [1]. In the published Tetrahedron protocol (2017), the synthetic route employs readily available α-bromo ketones reacted with N-benzoylthiourea intermediates to construct the thiazole ring. Among the synthesized library, compounds bearing C-5 carbonyl-linked coumarin and indole substituents (derivable from the 5-bromo intermediate) demonstrated MIC values against M. tuberculosis H37Rv [1]. A 2024 patent (WO 2024/028533) from Cukurova University and Universidad de Alicante further claims 2-(pyrrolidin-1-yl)thiazole compounds for tuberculosis treatment, explicitly incorporating C-5 substitution patterns accessible via brominated intermediates [2]. The commercial availability of 5-Bromo-2-(pyrrolidin-1-yl)thiazole at ≥97% purity from multiple suppliers (e.g., Aladdin cat. B1056247 at ¥965.90/g) enables direct entry into this patent-protected chemical space without requiring in-house bromination of the parent thiazole.
| Evidence Dimension | Synthetic accessibility and documented utility as an intermediate in published SAR studies |
|---|---|
| Target Compound Data | 5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS 933696-74-3): commercially available, purity ≥97%, used directly in 2-(pyrrolidin-1-yl)thiazole framework syntheses (Tetrahedron 2017 protocol) [1] |
| Comparator Or Baseline | Parent 2-(pyrrolidin-1-yl)thiazole (unsubstituted at C-5): requires additional bromination step to access C-5 functionalized analogs; showed low intrinsic antibacterial activity [3] |
| Quantified Difference | Literature reports that unsubstituted parent core provides low antibacterial activity; C-5 functionalized derivatives (accessed via bromo intermediate) yield MIC values against M. tuberculosis [1][3]. Commercial availability saves 1–2 synthetic steps versus starting from the parent thiazole. |
| Conditions | Synthetic chemistry context; Tetrahedron 2017 protocol using α-bromo ketones in acetone; antimycobacterial assay against M. tuberculosis H37Rv [1][2] |
Why This Matters
Procurement of the pre-brominated building block eliminates a synthetic step, reduces bromination reagent handling risks, and provides direct entry into a patent-protected antimycobacterial chemical series.
- [1] Belveren, S. et al. Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial activity. Tetrahedron 2017, 73 (48), 6718–6727. View Source
- [2] Cukurova University & Universidad de Alicante. WO 2024/028533: 2-(Pyrrolidin-1-yl)thiazole compounds and their use as antibiotic agents. Filing Date 2023-07-31, Publication Date 2024-02-08. View Source
- [3] University of Alicante (innoua.ua.es). 2-(Pyrrolidin-1-yl)thiazole core: low antibacterial activity results; anti-tuberculosis MIC assay data for functionalized analogs. View Source
